[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate
Overview
Description
[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a nitrobenzoyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as 2-acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-b-d-galactopyranose, are known to inhibit toll-like receptor 4 (tlr4), which plays a crucial role in innate immune response .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by mimicking the structure of natural substrates, thereby inhibiting the normal function of the target .
Biochemical Pathways
If we consider its potential target (tlr4), the compound could affect pathways related to inflammation and immune response .
Result of Action
If it does inhibit tlr4, it could potentially reduce inflammation and modulate immune response .
Safety and Hazards
Future Directions
The compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . Preliminary in vivo studies with un-encapsulated Ac 4 2AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 4 2AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Biochemical Analysis
Biochemical Properties
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose is known to participate in several biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is particularly noted for its interactions with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific substrates. The acetyl groups on the compound can be hydrolyzed by esterases, leading to the formation of free hydroxyl groups that can participate in further biochemical reactions. Additionally, the nitrobenzoyl group can undergo reduction reactions, potentially forming amine derivatives that can interact with various proteins and enzymes .
Cellular Effects
The effects of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of glycosyltransferases, leading to alterations in glycosylation patterns on proteins and lipids. These changes can affect cell signaling pathways, as glycosylation is crucial for the proper functioning of many receptors and enzymes. Furthermore, the compound’s ability to be hydrolyzed by esterases and reduced by cellular reductases can lead to the formation of active metabolites that can further influence cellular processes .
Molecular Mechanism
At the molecular level, 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose exerts its effects through several mechanisms. The acetyl groups on the compound can be hydrolyzed by esterases, leading to the formation of free hydroxyl groups that can participate in hydrogen bonding and other interactions with biomolecules. The nitrobenzoyl group can undergo reduction to form amine derivatives, which can interact with enzymes and proteins through hydrogen bonding, ionic interactions, and covalent modifications. These interactions can lead to the inhibition or activation of specific enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and effects of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose over time in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and reduction reactions over time. These reactions can lead to the formation of active metabolites that can have long-term effects on cellular function. In vitro studies have shown that the compound can be hydrolyzed by esterases and reduced by cellular reductases, leading to the formation of free hydroxyl groups and amine derivatives that can participate in further biochemical reactions .
Dosage Effects in Animal Models
The effects of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose vary with different dosages in animal models. At low doses, the compound can modulate glycosylation patterns and influence cellular signaling pathways without causing significant toxicity. At higher doses, the compound can lead to adverse effects, including toxicity and alterations in cellular metabolism. These effects are likely due to the accumulation of active metabolites formed through hydrolysis and reduction reactions. Animal studies have shown that the compound can cause dose-dependent changes in glycosylation patterns, enzyme activity, and cellular signaling pathways .
Metabolic Pathways
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose is involved in several metabolic pathways. The compound can be hydrolyzed by esterases to form free hydroxyl groups, which can participate in further biochemical reactions. Additionally, the nitrobenzoyl group can undergo reduction to form amine derivatives, which can interact with various enzymes and proteins. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to modulate glycosylation patterns can also affect the metabolism of glycoproteins and glycolipids .
Transport and Distribution
The transport and distribution of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose within cells and tissues are crucial for its biological activity. The compound can be transported into cells through passive diffusion or active transport mechanisms. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation within cells. These interactions can also affect the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-nitrobenzoyl)amino]hexopyranose is an important factor in its activity and function. The compound can be localized to specific cellular compartments, including the cytoplasm, nucleus, and organelles, through targeting signals and post-translational modifications. These localization signals can direct the compound to specific sites within the cell, where it can interact with enzymes, proteins, and other biomolecules. The compound’s ability to modulate glycosylation patterns and influence cellular signaling pathways is likely dependent on its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a hydroxylated oxane derivative, followed by the introduction of the nitrobenzoyl group through an amide formation reaction. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base, such as pyridine, to facilitate the reaction. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrobenzoyl group can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of amino derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzoyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various acetoxy-substituted compounds.
Scientific Research Applications
[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share a similar glycosidic structure but differ in their functional groups and biological activity.
Dichloroanilines: These compounds have a similar aromatic structure but differ in their substitution pattern and chemical properties.
Uniqueness
What sets [3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate apart is its combination of acetoxy and nitrobenzoyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3,4,6-triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-6-5-7-15(8-14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAXXBHDQKZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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